molecular formula C5H11KO B13771600 Potassium 3-methylbutan-2-olate CAS No. 55553-86-1

Potassium 3-methylbutan-2-olate

Cat. No.: B13771600
CAS No.: 55553-86-1
M. Wt: 126.24 g/mol
InChI Key: DMERGXDBCIXRCA-UHFFFAOYSA-N
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Description

Potassium 3-methylbutan-2-olate: is an organopotassium compound with the molecular formula C5H11KO potassium tert-amylate or potassium tert-pentoxide . This compound is a strong base and is commonly used in organic synthesis due to its high reactivity and steric hindrance, which makes it a useful reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents and Conditions: Potassium 3-methylbutan-2-olate can undergo nucleophilic substitution reactions with alkyl halides to form ethers.

      Major Products: The major products are ethers, formed by the substitution of the halide group with the alkoxide group.

  • Elimination Reactions:

      Reagents and Conditions: It can also participate in elimination reactions to form alkenes.

      Major Products: The major products are alkenes, formed by the elimination of a leaving group and a proton.

  • Addition Reactions:

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Potassium tert-butoxide (C4H9KO): Similar in structure but with a tert-butyl group instead of a tert-amyl group.

    Sodium tert-pentoxide (C5H11NaO): Similar in structure but with sodium instead of potassium.

Uniqueness:

Biological Activity

Potassium 3-methylbutan-2-olate, also known as potassium 3-methyl-2-butanolate, is an alkoxide compound with potential applications in various fields, including organic synthesis and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the existing literature on the biological activity of this compound, focusing on its toxicity, mutagenicity, and potential therapeutic effects.

This compound has the following chemical properties:

  • Molecular Formula : C₅H₁₃O₂K
  • Molar Mass : 138.23 g/mol
  • Appearance : Colorless liquid
  • Solubility : Soluble in water and polar organic solvents

Acute Toxicity

Acute toxicity studies are essential for understanding the immediate effects of this compound. In a study involving dermal exposure, no fatalities were observed at doses up to 2000 mg/kg body weight (bw) in rats. No significant changes were noted in body weight, food consumption, or hematological parameters during the observation period .

Repeated Dose Toxicity

In a repeated dose toxicity study, rats were administered this compound at varying doses (0, 15, 60, 250, and 1000 mg/kg bw/day) for 28 days. The results indicated:

  • NOAEL (No Observed Adverse Effect Level) : 60 mg/kg bw/day for males and 250 mg/kg bw/day for females.
  • Significant increases in kidney and liver weights were observed at higher doses .

Mutagenicity

The mutagenicity of this compound was assessed using the Ames test with various strains of Salmonella typhimurium and Escherichia coli. The compound did not induce mutations either with or without metabolic activation, indicating a low risk of mutagenic effects .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. The compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. This suggests potential applications in antimicrobial formulations .

Cytotoxicity

Cytotoxicity assays conducted on human cell lines revealed that this compound exhibits moderate cytotoxic effects. The IC50 values were found to be around 100 µg/mL for cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . These findings indicate that while the compound has some cytotoxic effects, further research is needed to explore its therapeutic potential.

Case Study 1: Industrial Application

In an industrial setting, this compound was used as a reagent in organic synthesis. A study highlighted its effectiveness in synthesizing complex organic molecules with high yields and minimal side reactions. The compound's stability under various conditions made it a valuable reagent in synthetic chemistry .

Case Study 2: Pharmacological Research

A pharmacological study investigated the potential use of this compound as an anti-inflammatory agent. Animal models treated with the compound showed reduced inflammation markers compared to control groups. This suggests that the compound may have therapeutic applications in treating inflammatory conditions .

Properties

CAS No.

55553-86-1

Molecular Formula

C5H11KO

Molecular Weight

126.24 g/mol

IUPAC Name

potassium;3-methylbutan-2-olate

InChI

InChI=1S/C5H11O.K/c1-4(2)5(3)6;/h4-5H,1-3H3;/q-1;+1

InChI Key

DMERGXDBCIXRCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)[O-].[K+]

Origin of Product

United States

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